1,3,3-Trimethyl-2-methyleneindoline

Synthetic Efficiency Process Chemistry Indoline Derivatives

Researchers synthesizing cyanine dyes or photochromic spirooxazines frequently encounter inconsistent yields and undesired isomer mixtures when using conventional indolines. 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) eliminates these obstacles with quantifiable advantages: • 97.8% industrial synthesis yield, enabling cost-effective production of cationic dyes (Golden X-GL, Peach FG, Brilliant Red 5-GN). • Exclusive EEE stereochemical outcome with cinnamaldehyde derivatives-essential for Cy5 TAM+ NIR probe precursors. • Reliable enamine-based diazomethane generation (81-87% yield) as a drop-in alternative to MNTS methods. • Streamlined one-pot synthesis of 6′-amino-substituted spirooxazine libraries for photochromic materials screening. Bulk quantities available with rigorous batch-to-batch consistency for pilot-scale and high-volume production.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 118-12-7
Cat. No. B094422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-methyleneindoline
CAS118-12-7
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1(C(=C)N(C2=CC=CC=C21)C)C
InChIInChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3
InChIKeyZTUKGBOUHWYFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2-methyleneindoline Overview


1,3,3-Trimethyl-2-methyleneindoline (CAS 118-12-7), commonly known as Fischer's base, is a key indoline derivative widely employed as a precursor in the synthesis of cyanine dyes, triarylmethane (TAM) dyes, and photochromic spirooxazines . Its reactive exocyclic methylene group and electron-rich indoline core confer distinct nucleophilic properties, enabling efficient condensation and cycloaddition reactions under mild conditions .

Cyanine and triarylmethane dye precursor
Photochromic spirooxazine building block
Exocyclic methylene enables mild condensation and cycloaddition

Why 1,3,3-Trimethyl-2-methyleneindoline Cannot Be Replaced


While structurally similar indolines (e.g., 2,3,3-trimethyl-3H-indole or substituted 2-methylindolines) may appear interchangeable, 1,3,3-trimethyl-2-methyleneindoline offers unique reactivity and stereochemical control that directly impacts downstream product purity, yield, and isomer distribution. Its exocyclic methylene group participates in distinct reaction pathways (e.g., diazo transfer, Michael-type additions) that are either inaccessible or proceed with significantly lower efficiency using alternative indoline starting materials . The quantitative evidence below demonstrates where this compound provides measurable advantages over close analogs, guiding informed selection in both research and industrial settings.

This Compound
Exocyclic methylene reactivity supports distinct diazo transfer and Michael-type addition pathways
Close Analogs
2,3,3-Trimethyl-3H-indole and similar indolines lack accessible exocyclic methylene; reaction pathways may not transfer
This Compound
Reported to yield EEE-configured leuco-TAM products, directing Cy5-type dye formation
Close Analogs
Alternative indolines may shift stereochemical outcome toward ZE, altering downstream dye absorption profile
This Compound
Reported synthesis yield advantage may support process-scale procurement review
Close Analogs
Yield and efficiency profiles reported for analog starting materials differ; direct cost extrapolation requires validation

1,3,3-Trimethyl-2-methyleneindoline: Performance Evidence


Synthesis Yield vs. 2,3,3-Trimethylindolenine

In a patented industrial process, 1,3,3-trimethyl-2-methyleneindoline is obtained with a reaction conversion rate of 98.5% and an isolated yield of 97.8% . In contrast, the structurally related analog 2,3,3-trimethylindolenine (CAS 1640-39-7), a common alternative for dye synthesis, is reported to achieve a theoretical yield of only 80% under optimized conditions . This ~18% absolute yield advantage translates to substantially lower raw material costs and reduced waste generation per kilogram of final product.

Synthesis yield
Cross-study comparable
97.8% isolated yield
Supports process-scale procurement review
Comparator 2,3,3-trimethylindolenine reported ~80% theoretical yield
Synthetic Efficiency Process Chemistry Indoline Derivatives

Diazomethane Generation: Fischer Base Route

1,3,3-Trimethyl-2-methyleneindoline serves as an effective enamine precursor for diazomethane synthesis, producing this valuable methylating agent in yields of 81–87% upon reaction with arylsulfonyl azides . This performance is highly competitive with the widely used N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) method, which typically yields diazomethane in ~80% yield . The Fischer base route offers an alternative that may be preferred when MNTS availability, safety, or byproduct profiles are of concern.

Diazomethane route
Cross-study comparable
81–87% yield vs MNTS method ~80%
Supports alternative methylation reagent workflow
May reduce supply-chain risk for diazomethane generation
Diazo Transfer Reagent Synthesis Methylation

Stereochemical Control in Leuco-TAM Dyes

In the synthesis of unsymmetrical leuco-triarylmethane (LTAM) dyes, the reaction of 1,3,3-trimethyl-2-methyleneindoline with substituted cinnamaldehydes yields products with exclusive EEE configuration . This is in stark contrast to Malachite Green FB-analogs, which predominantly adopt a ZE configuration . The defined stereochemistry of the EEE isomers is critical because it dictates the subsequent oxidation pathway, leading to Cy5 TAM+ dyes with distinct absorption properties, rather than the Cy3 TAM+ dyes obtained from ZE-configured precursors.

Stereochemical control
Direct head-to-head
Exclusive EEE vs ZE from Malachite Green FB-analog
Supports stereochemical-outcome interpretation for NIR dyes
EEE configuration directs Cy5 TAM+ formation; ZE yields Cy3 TAM+
Dye Chemistry Stereoselective Synthesis Triarylmethane Dyes

One-Pot Spirooxazine Synthesis

1,3,3-Trimethyl-2-methyleneindoline enables a one-pot, two-step condensation with 1-amino-2-naphthol in the presence of secondary amines and oxidants to directly yield 6′-amino-substituted spiroindolinonaphth[2,1-b][1,4]oxazines . While explicit yield data for this specific one-pot protocol are not provided in the abstract, the method is highlighted for its simplicity and use of readily accessible reagents, contrasting with traditional multi-step sequences that often require isolation of intermediates. The ability to access amino-functionalized spirooxazines in a single operational step reduces synthesis time and material handling, which is particularly valuable for screening libraries of photochromic compounds.

Spirooxazine one-pot
Data to verify
One-pot condensation with 1-amino-2-naphthol
Supports synthetic-route streamlining review
Quantitative yield comparison not available; source review advised
Photochromism Spirooxazine Synthesis One-Pot Methodology

1,3,3-Trimethyl-2-methyleneindoline Applications


Large-Scale Production of Cationic Dyes

The exceptionally high synthesis yield (97.8%) of 1,3,3-trimethyl-2-methyleneindoline makes it a cost-effective starting material for manufacturing cationic dyes such as Cationic Golden X-GL, Cationic Peach FG, and Cationic Brilliant Red 5-GN . Its established role as a dye intermediate, combined with the high-yielding industrial process, supports its use in high-volume production where minimizing raw material costs and waste is paramount .

Synthesis of Cy5-Type Near-Infrared Dyes

The exclusive EEE stereochemical outcome observed in the reaction of 1,3,3-trimethyl-2-methyleneindoline with cinnamaldehyde derivatives is essential for accessing Cy5 TAM+ dye precursors . Researchers developing NIR fluorescent probes or imaging agents can leverage this stereoselectivity to ensure the desired photophysical properties, a requirement that cannot be met by alternative indolines that yield ZE-configured intermediates.

In Situ Generation of Diazomethane for Methylation Reactions

When a laboratory or pilot plant requires diazomethane for methylation of carboxylic acids or other sensitive substrates, 1,3,3-trimethyl-2-methyleneindoline offers a reliable enamine-based route with yields of 81–87% . This provides a viable alternative to the classic MNTS method (~80% yield) and may be preferred in contexts where MNTS handling or supply is problematic .

Rapid Development of Photochromic Material Libraries

The demonstrated one-pot synthesis of 6′-amino-substituted spirooxazines using 1,3,3-trimethyl-2-methyleneindoline enables expedited preparation of photochromic compound libraries . This streamlined approach is particularly valuable in materials science research where quick access to diverse spirooxazine derivatives is needed to evaluate structure-property relationships.

Application
Selection Property
Validation Focus
Cationic dye manufacturing
Reported high-yield process context
Process-scale yield and cost-efficiency review
Cy5-type NIR dye synthesis
Stereochemical-outcome review
EEE-configuration requirement for NIR absorption
Diazomethane generation
Reported methylation route context
Yield and safety-profile comparison with MNTS method
Photochromic library development
One-pot synthetic accessibility
Spirooxazine derivative scope and throughput

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